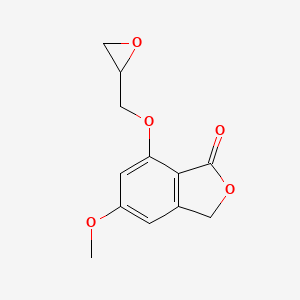

5-Methoxy-7-(oxiran-2-ylmethoxy)-3H-2-benzofuran-1-one

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

5-Methoxy-7-(oxiran-2-ylmethoxy)-3H-2-benzofuran-1-one, also known as MEMO or MEMO-chrome, is a synthetic compound that has gained attention in the scientific community for its potential use as a research tool.

Applications De Recherche Scientifique

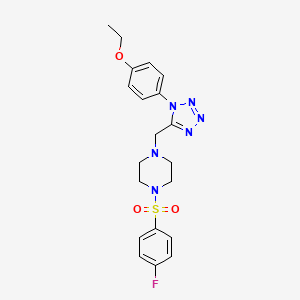

Role in Orexin-1 Receptor Mechanisms

The study of orexins and their receptors, which modulate behaviors such as feeding, arousal, stress, and drug abuse, incorporates the use of various compounds to understand compulsive food consumption patterns. Research highlighted the role of specific antagonists, including those structurally related to 5-Methoxy-7-(oxiran-2-ylmethoxy)-3H-2-benzofuran-1-one, in reducing binge eating in animal models without affecting standard food intake, suggesting a novel pharmacological treatment avenue for eating disorders with a compulsive component (Piccoli et al., 2012).

Chemical Properties and Reactions

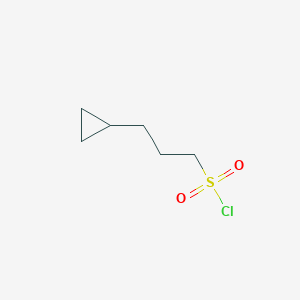

Research into the chemical properties and reactions of compounds similar to 5-Methoxy-7-(oxiran-2-ylmethoxy)-3H-2-benzofuran-1-one has provided insights into their behavior under various conditions. Studies have investigated the thermolysis of related compounds, leading to the formation of carbonyl ylide intermediates and further reactions to produce dialkoxyoxiranes. This research aids in understanding the chemical behavior and potential applications of these compounds in synthetic chemistry (Dawid & Warkentin, 2003).

Antimicrobial and Anti-inflammatory Agents

Synthesis of novel benzodifuranyl compounds derived from visnagenone and khellinone, structurally related to 5-Methoxy-7-(oxiran-2-ylmethoxy)-3H-2-benzofuran-1-one, has shown potential as anti-inflammatory and analgesic agents. These compounds were evaluated for their COX-1/COX-2 inhibitory activities, demonstrating significant anti-inflammatory and analgesic properties, suggesting their utility in medical applications (Abu‐Hashem et al., 2020).

Leukotriene Synthesis Inhibition

Compounds similar to 5-Methoxy-7-(oxiran-2-ylmethoxy)-3H-2-benzofuran-1-one have been explored for their ability to inhibit leukotriene synthesis, a crucial factor in inflammatory responses. Research into the selective inhibition of the 5-lipoxygenase-activating protein and its implications for conditions like asthma has demonstrated the potential therapeutic benefits of these compounds (Hutchinson et al., 2009).

Anticholinesterase Activity

The exploration of benzofuran compounds as inhibitors of cholinesterase enzymes indicates potential applications in treating conditions such as Alzheimer's disease. Novel compounds, including those structurally related to 5-Methoxy-7-(oxiran-2-ylmethoxy)-3H-2-benzofuran-1-one, have shown to be potent inhibitors of acetylcholinesterase and butyrylcholinesterase, highlighting their significance in neuropharmacology (Luo et al., 2005).

Propriétés

IUPAC Name |

5-methoxy-7-(oxiran-2-ylmethoxy)-3H-2-benzofuran-1-one |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H12O5/c1-14-8-2-7-4-17-12(13)11(7)10(3-8)16-6-9-5-15-9/h2-3,9H,4-6H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PMTBOMYMOOWDEJ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC2=C(C(=C1)OCC3CO3)C(=O)OC2 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H12O5 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

236.22 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

5-Methoxy-7-(oxiran-2-ylmethoxy)-3H-2-benzofuran-1-one | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-(2,5-dimethylphenyl)-2-(3'-(4-fluorophenyl)-7-methyl-2,4'-dioxospiro[indoline-3,2'-thiazolidin]-1-yl)acetamide](/img/structure/B2922891.png)

![2-[2-(Azepan-1-yl)-2-oxoethyl]sulfanyl-3-(4-methylphenyl)-6,7-dihydrothieno[3,2-d]pyrimidin-4-one](/img/structure/B2922892.png)

![[1-(2,6-Dimethylphenyl)tetrazol-5-yl]methanamine;hydrochloride](/img/structure/B2922895.png)

![N-(5-((2-(benzo[d][1,3]dioxol-5-ylamino)-2-oxoethyl)thio)-1,3,4-thiadiazol-2-yl)-2-(trifluoromethyl)benzamide](/img/structure/B2922900.png)

![N-(4-methylbenzyl)-2-(2-morpholino-4-oxo-7-(thiophen-2-yl)thiazolo[4,5-d]pyridazin-5(4H)-yl)acetamide](/img/structure/B2922903.png)